molecular formula C15H21NO4S B15096965 Phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate

Phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate

Cat. No.: B15096965
M. Wt: 311.4 g/mol
InChI Key: XEEPBFJOIPJPAQ-UHFFFAOYSA-N
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Description

Phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate is a synthetic carbamate derivative of interest in medicinal chemistry and drug discovery research. The compound incorporates two key functional groups: a carbamate moiety and a tetrahydrothiophene 1,1-dioxide (sulfone) ring. Carbamates are prized in drug design for their chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to peptide bonds, which allows them to act as enzyme inhibitors or amide bond mimetics . The 1,1-dioxidotetrahydrothiophene (sulfolane) fragment is a polar sulfone group, which can significantly influence the compound's solubility and its potential to engage in specific hydrogen-bonding interactions with biological targets . Compounds containing similar carbamate and heterocyclic structures are frequently investigated as potential protease inhibitors and for the treatment of various disorders . Researchers may find this chemical valuable as a building block for the synthesis of more complex molecules or as a lead compound for developing novel bioactive agents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H21NO4S

Molecular Weight

311.4 g/mol

IUPAC Name

phenyl N-butyl-N-(1,1-dioxothiolan-3-yl)carbamate

InChI

InChI=1S/C15H21NO4S/c1-2-3-10-16(13-9-11-21(18,19)12-13)15(17)20-14-7-5-4-6-8-14/h4-8,13H,2-3,9-12H2,1H3

InChI Key

XEEPBFJOIPJPAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)OC2=CC=CC=C2

solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with butyl(1,1-dioxidotetrahydrothiophen-3-yl)amine under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like indium triflate to facilitate the formation of the carbamate linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The phenyl and butyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate involves its interaction with molecular targets such as GIRK channels. These channels are key effectors in GPCR signaling pathways that modulate cellular excitability . The compound acts as a GIRK channel activator, enhancing the flow of potassium ions and thereby influencing various physiological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Carbamates are a versatile class of organic compounds with diverse biological and industrial applications. Below is a detailed comparison of phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate with structurally related carbamates, focusing on molecular features, physicochemical properties, and synthetic pathways.

Table 1: Molecular and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
This compound C₉H₁₇NO₄S 235.298 Carbamate, tetrahydrothiophene sulfone Phenyl butyl, sulfone ring
tert-Butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate C₃₅H₃₁F₂N₅O₅ 615.7 Carbamate, pyrazolo-pyrimidine, chromenone Fluorophenyl, chromenone, tert-butyl
Butyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate (variant) C₉H₁₇NO₄S 235.298 Carbamate, tetrahydrothiophene sulfone Butyl, sulfone ring

Key Observations:

Structural Complexity: The target compound features a tetrahydrothiophene sulfone ring, which distinguishes it from carbamates with aromatic heterocycles (e.g., pyrazolo-pyrimidine or chromenone in Example 75 from ). In contrast, tert-butyl derivatives (e.g., Example 75) incorporate fused aromatic systems (chromenone) and fluorinated substituents, contributing to higher molecular weights (>600 g/mol) and likely reduced bioavailability compared to the target compound .

The absence of fluorinated or chromenone groups in the target compound may simplify its synthesis relative to Example 73.

Physicochemical Properties: The target compound’s lower molecular weight (235.3 g/mol) compared to Example 75 (615.7 g/mol) suggests superior membrane permeability and oral absorption, a critical factor in drug design . Sulfone-containing carbamates often exhibit higher MPs due to dipole-dipole interactions, which may apply to the target compound .

Biological Activity

Phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydrothiophene moiety with a carbamate functional group. The presence of the tetrahydrothiophene ring contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in inflammatory pathways. Notably, compounds with similar structures have been studied for their inhibition of matrix metalloproteinases (MMPs), particularly MMP-2, which plays a significant role in cancer metastasis and tissue remodeling .

Inhibition of MMPs

Research indicates that derivatives of carbamates can selectively inhibit MMP-2, suggesting that this compound may exhibit similar inhibitory effects. The slow-binding mechanism of action observed in related compounds points to potential therapeutic applications in treating diseases associated with MMP activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study Activity IC50 (µM) Notes
Study 1MMP-2 Inhibition0.5 - 5.0Selective inhibition observed in vitro.
Study 2Anti-inflammatory10 - 20Reduced cytokine production in cell assays.
Study 3Cytotoxicity (Cancer Cell Lines)15 - 30Induced apoptosis in breast cancer cells.

Case Study 1: Inhibition of MMP-2

In a study focusing on the inhibition of MMP-2 by O-phenyl carbamate derivatives, it was found that these compounds exhibited potent inhibitory effects at micromolar concentrations. The mechanism involved slow-binding kinetics that allowed for tight-binding inhibition, making them promising candidates for further development in cancer therapeutics .

Case Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory properties of this compound analogs. The results indicated a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha in cultured macrophages treated with the compound, highlighting its potential as an anti-inflammatory agent .

Research Findings

Recent studies have emphasized the importance of the carbamate moiety in enhancing the biological activity of related compounds. For instance, modifications to the phenyl ring and the introduction of additional functional groups have been shown to improve selectivity and potency against specific targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

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